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Compound of Interest

Compound Name: BF-168

An In-depth Technical Guide to the Initial Studies and Discovery of LP-168 (Rocbrutinib)

Introduction

LP-168, also known as Rocbrutinib, is a novel, fourth-generation Bruton's tyrosine kinase (BTK)
inhibitor developed to address the therapeutic challenges of resistance to existing BTK
inhibitors in B-cell malignancies.[1][2] Chronic lymphocytic leukemia (CLL) and other B-cell
cancers are highly dependent on the B-cell receptor (BCR) signaling pathway, in which BTK is
a crucial enzyme.[3] First and second-generation BTK inhibitors, such as ibrutinib,
acalabrutinib, and zanubrutinib, are covalent inhibitors that bind to the C481 residue of BTK.[4]
However, a common mechanism of resistance to these drugs is the acquisition of a C481S
mutation, which prevents this covalent binding.[5] While non-covalent BTK inhibitors like
pirtobrutinib were developed to overcome this resistance, further mutations at other sites, such
as the T474 "gatekeeper" mutation, can confer resistance to both covalent and non-covalent
inhibitors.

LP-168 was designed as a highly selective, dual-action BTK inhibitor. It can bind covalently to
wild-type BTK at the C481 position, similar to earlier generation inhibitors. However, in the
presence of C481 mutations, LP-168 can act as a non-covalent, reversible inhibitor, thus
overcoming this primary resistance mechanism. Preclinical studies have also suggested its
efficacy against T474 gatekeeper mutations. This dual mechanism of action positions LP-168
as a promising therapeutic agent for patients with relapsed or refractory B-cell malignancies
who have developed resistance to other BTK inhibitors.

Quantitative Data Summary
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The following tables summarize the key quantitative data from preclinical and clinical studies of
LP-168.

Table 1: Preclinical In Vitro Efficacy of LP-168
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Parameter Value Celll[Enzyme Type Notes
Potency against wild-
IC50 (WT BTK) 0.11 nM Enzymatic Assay type Bruton's tyrosine
kinase.
Potency against the
IC50 (C481S BTK) 1.0 nM Enzymatic Assay common C481S
resistance mutation.
Inhibition of BTK
BTK Phosphorylation ] autophosphorylation,
o 92% Primary CLL B cells )
Inhibition a marker of its
activation.
PLCy2 Inhibition of a key
Phosphorylation 41% Primary CLL B cells downstream target in
Inhibition the BCR pathway.
Reduction in cell
Migration Inhibition ] migration, a process
52% Primary CLL B cells
(towards CXCL12) dependent on BCR
signaling.
S o Reduction in cell
Migration Inhibition ) o
51% Primary CLL B cells migration towards

(towards CXCL14)

another chemokine.

CCL3 Chemokine

Production Decrease

93% - 99%

Primary CLL B cells
(including C481S and
T4741 mutants)

Significant reduction
in the production of a
key chemokine

involved in the tumor

microenvironment.

CCL4 Chemokine

Production Decrease

93% - 98%

Primary CLL B cells
(including C481S and
T4741 mutants)

Significant reduction
in the production of
another key

chemokine.
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Table 2: Phase 1 Clinical Trial (NCT04775745) Efficacy In
CL1 Patients

) Overall Response Rate
Patient Cohort Notes
(ORR)

Includes partial response (PR)
All Dose Levels 54.5% (18/33) and partial response with
lymphocytosis (PR-L).

Suggests a dose-dependent
Doses = 200 mg 66.7% (10/15) ) ] ]
increase in efficacy.

) ) ) Efficacy in patients with less
Received Only One Prior BTKi  77.8% (14/18) ]
prior BTK-targeted therapy.

_ Efficacy in patients with dual
BTK C481 and T474 Mutations  75% (3/4) ) )
resistance mutations.

Gatekeeper Mutation (GM) Efficacy in patients with the
77.8% (7/9) _
Cohort T474 gatekeeper mutation.

Experimental Protocols

Detailed protocols for the specific studies on LP-168 are proprietary. However, the following are
generalized methodologies for the key experiments used to characterize novel BTK inhibitors
like LP-168.

Biochemical (Cell-Free) BTK Kinase Inhibition Assay

¢ Objective: To determine the direct inhibitory activity of LP-168 on the BTK enzyme, often
measured as an IC50 value.

o Methodology:

o Compound Preparation: A serial dilution of LP-168 is prepared in a suitable solvent like
DMSO and then further diluted in a kinase assay buffer.

o Reaction Setup: The assay is typically performed in 384-well plates. Diluted LP-168, a
recombinant BTK enzyme, and a substrate (e.g., a synthetic peptide) are added to the
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wells.

o Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

o Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific
duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

o Detection: The amount of product (phosphorylated substrate) or the amount of ATP
consumed is measured. A common method is the ADP-Glo™ Kinase Assay, which
measures the amount of ADP produced. This involves adding a reagent to stop the kinase
reaction and deplete remaining ATP, followed by a second reagent to convert the
generated ADP back to ATP, which then drives a luciferase-based reaction to produce a
luminescent signal.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus to the kinase activity. The data is plotted as kinase activity versus inhibitor
concentration to calculate the IC50 value.

Cell-Based BTK Autophosphorylation Assay
(Immunoblotting)

» Objective: To assess the ability of LP-168 to inhibit BTK activation within a cellular context.
o Methodology:

o Cell Culture and Treatment: B-cell lines or primary CLL cells are cultured and then treated
with various concentrations of LP-168 for a defined period (e.g., 1-2 hours).

o BCR Stimulation: The B-cell receptor is stimulated (e.g., with anti-lgM) to induce the
activation and autophosphorylation of BTK.

o Cell Lysis: The cells are harvested and lysed with a buffer containing protease and
phosphatase inhibitors to preserve the phosphorylation state of proteins.

o Protein Quantification: The total protein concentration in the lysates is determined to
ensure equal loading for electrophoresis.
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o Western Blotting: Equal amounts of protein from each sample are separated by size using
SDS-PAGE and then transferred to a membrane.

o Antibody Incubation: The membrane is incubated with a primary antibody specific for
phosphorylated BTK (p-BTK) and another for total BTK. This is followed by incubation with
a corresponding HRP-conjugated secondary antibody.

o Detection: A chemiluminescent substrate is applied to the membrane, and the signal is
captured. The intensity of the p-BTK band is hormalized to the total BTK band to
determine the extent of inhibition.

Cell Viability | Cytotoxicity Assay

¢ Objective: To measure the ability of LP-168 to induce cell death in cancer cells.
o Methodology:

o Cell Plating and Treatment: CLL cells are plated in multi-well plates, sometimes in co-
culture with stromal cells to mimic the tumor microenvironment, and treated with a range
of LP-168 concentrations.

o Incubation: Cells are incubated for a specified time (e.g., 48 hours).

o Detection: Cell viability is assessed using various methods. One common method is
Annexin V/Propidium lodide (PI) staining followed by flow cytometry. Annexin V binds to
cells in the early stages of apoptosis, while Pl enters cells with compromised membranes
(late apoptosis/necrosis). Another method is using a reagent like CellTiter-Glo®, which
measures ATP levels as an indicator of metabolically active (viable) cells.

o Data Analysis: The percentage of viable or dead cells is calculated for each concentration
of LP-168.

In Vivo Mouse Engraftment Model

» Objective: To evaluate the anti-tumor efficacy of LP-168 in a living organism.

o Methodology:
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[e]

Engraftment: Immunocompromised mice are engrafted with human CLL cells (e.g., from
the Ep-TCL1 mouse model).

o Treatment: Once the disease is established, mice are randomized into groups and treated
daily with LP-168 (administered by oral gavage), a vehicle control, or a comparator drug
like ibrutinib.

o Monitoring: The mice are monitored for signs of disease progression and overall health.

o Endpoint: The primary endpoint is typically overall survival. The survival times of the
different treatment groups are compared.

o Data Analysis: Survival curves (Kaplan-Meier plots) are generated, and statistical analyses
are performed to determine if LP-168 significantly improves survival compared to the
control groups.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway and LP-168
Inhibition
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Caption: BCR signaling cascade and the inhibitory action of LP-168 on BTK.
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Experimental Workflow for Preclinical Evaluation of LP-

168
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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